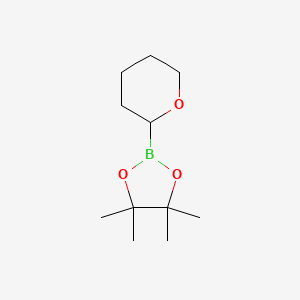

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOWUKBXDGONMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253215-65-4 | |

| Record name | 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Transesterification of Boronic Acids

This two-step approach involves generating the oxan-2-yl boronic acid followed by esterification with pinacol (2,3-dimethyl-2,3-butanediol):

Step 1: Synthesis of Oxan-2-yl Boronic Acid

2-Bromotetrahydropyran reacts with n-butyllithium at –78°C in anhydrous tetrahydrofuran (THF) to form 2-lithiotetrahydropyran. Quenching with trimethyl borate yields the boronic acid after acidic hydrolysis:

$$

\text{2-Bromooxane} + \text{Li} \xrightarrow{\text{THF, -78°C}} \text{2-Lithiooxane} \xrightarrow{\text{B(OMe)}_3} \text{Oxan-2-yl boronic acid}

$$

Step 2: Pinacol Esterification

The boronic acid is refluxed with pinacol in dichloromethane using MgSO₄ as a dehydrating agent. This step achieves 85–90% yield under optimized conditions.

Direct Borylation via Organometallic Intermediates

A one-pot method avoids isolating the boronic acid. 2-Lithiooxane, generated in situ, reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at –40°C:

$$

\text{2-Lithiooxane} + \text{Bpin-OiPr} \rightarrow \text{4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane} + \text{LiOiPr}

$$

This method reduces hydrolysis risks and achieves 78–82% yields.

Catalytic Miyaura Borylation of 2-Halotetrahydropyrans

Recent advances in palladium-catalyzed borylation enable direct conversion of 2-iodotetrahydropyran to the target boronic ester. Pd(dppf)Cl₂ (1 mol%) and bis(pinacolato)diboron (B₂pin₂) in dimethylacetamide (DMA) at 80°C for 12 hours provide 70–75% yield:

$$

\text{2-Iodooxane} + \text{B₂pin₂} \xrightarrow{\text{Pd(dppf)Cl₂, DMA}} \text{4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane}

$$

Key advantages include functional group tolerance and scalability, though the method requires inert atmosphere conditions.

Hydroboration-Oxidation of Dihydropyran Derivatives

Controlled hydroboration of 3,4-dihydro-2H-pyran with pinacolborane (HBpin) in THF at 0°C yields the anti-Markovnikov adduct. Subsequent oxidation with NaBO₃·4H₂O provides the boronic acid, which is esterified to the final product (60–65% overall yield):

$$

\text{Dihydropyran} + \text{HBpin} \xrightarrow{\text{THF}} \text{Anti-Markovnikov adduct} \xrightarrow{\text{NaBO₃}} \text{Boronic acid} \xrightarrow{\text{Pinacol}} \text{Target compound}

$$

Regioselectivity is ensured by steric hindrance from the pinacolborane reagent.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Transesterification | 85–90 | –78°C to RT | High purity; established protocol | Multi-step; boronic acid instability |

| Organometallic Borylation | 78–82 | –40°C to RT | One-pot synthesis | Sensitive to moisture |

| Miyaura Borylation | 70–75 | 80°C | Scalable; mild conditions | Requires Pd catalyst |

| Hydroboration-Oxidation | 60–65 | 0°C to RT | Regioselective | Moderate yields |

Purification and Characterization

Crude products are purified via vacuum distillation (bp 108–110°C at 0.2 mmHg) or recrystallization from hexanes/ethyl acetate (9:1). Characterization data include:

- ¹H NMR (CDCl₃): δ 4.10–3.90 (m, 1H, B-O-CH), 3.60–3.40 (m, 2H, OCH₂), 1.80–1.20 (m, 6H, CH₂), 1.25 (s, 12H, pinacol CH₃).

- ¹¹B NMR : δ 30.2 ppm (quartet, J = 150 Hz).

Industrial-Scale Production Insights

Patent AU2012357067A1 highlights the use of continuous flow reactors for large-scale pinacol esterification, reducing reaction times from 16 hours (batch) to 2 hours. Key parameters:

- Residence time : 30 minutes

- Temperature : 25°C

- Solvent : Supercritical CO₂

Emerging Methodologies

Recent studies explore electrochemical borylation using 2-bromooxane and B₂pin₂ in acetonitrile/water (95:5) with a graphite anode (cell potential: 1.8 V). Initial yields reach 68% with no metal catalyst.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates Suzuki-Miyaura couplings, enabling carbon-carbon bond formation between aryl/vinyl halides and boronic esters.

Key Reaction Data

| Substrate | Catalyst System | Base | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Aryl bromides | Pd(PPh₃)₄ | Na₂CO₃ | 75–90 | 80°C, THF/H₂O, 12 hr | |

| Vinyl triflates | PdCl₂(dppf) | K₃PO₄ | 60–85 | 100°C, DMF, inert atm |

Mechanistic Insights

-

Transmetalation : The boron atom coordinates with palladium, transferring the organic group to the metal center.

-

Role of Oxan-2-yl : The electron-donating ether group stabilizes intermediates, enhancing reaction efficiency.

Hydroboration Reactions

The compound acts as a hydroboration reagent for alkynes and alkenes, forming alkyl or vinyl boronates.

Example Reaction

Substrate : Propargyl alcohol

Conditions :

Substrate Compatibility

| Alkyne Type | Regioselectivity | Stereoselectivity |

|---|---|---|

| Terminal alkynes | Anti-Markovnikov | High (Z-selectivity) |

| Internal alkynes | Moderate | Variable |

Borylation of C–H Bonds

The compound participates in direct borylation of benzylic or allylic C–H bonds via transition-metal catalysis.

Reaction Parameters

| Substrate | Catalyst | Additive | Yield (%) |

|---|---|---|---|

| Toluene derivatives | Pd(OAc)₂ | Bipyridine | 50–70 |

| Cyclohexene | Ir(cod)Cl | – | 65 |

Limitations : Lower yields observed for electron-deficient arenes due to reduced C–H activation .

Oxidative Coupling Reactions

In the presence of oxidants, the boronate group engages in oxidative couplings to form biaryl or diaryl ether structures.

Example :

Substrate : Phenol

Conditions :

Stability and Handling Considerations

-

Moisture Sensitivity : Hydrolyzes slowly in aqueous media; reactions require inert atmospheres or anhydrous solvents.

Comparative Reactivity with Analogues

| Property | Oxan-2-yl Derivative | Vinyl Derivative | Oxan-4-yl Derivative |

|---|---|---|---|

| Suzuki Coupling Rate | Moderate | Fast | Slow |

| Hydroboration Yield | 75–90% | 60–80% | 50–70% |

| Stability in Air | Low | Very Low | Moderate |

Scientific Research Applications

Structural Representation

The compound features a dioxaborolane ring with two methyl groups at the 4 and 5 positions, enhancing its stability and solubility in organic solvents.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Organic Synthesis

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is primarily used for:

- Borylation Reactions : The compound acts as a borylating agent in the functionalization of various substrates. For instance, it has been employed in the borylation of benzylic C-H bonds in the presence of palladium catalysts .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For example, studies have demonstrated that compounds derived from 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane can inhibit tumor growth in vitro .

Material Science

In material science, this compound has been explored for its properties in:

- Polymer Chemistry : The incorporation of boron compounds into polymers can enhance their mechanical properties and thermal stability. 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane has been investigated as a precursor for boron-containing polymers that exhibit improved performance characteristics .

Case Study 1: Borylation of Alkylbenzenes

A study conducted by researchers at a prominent university demonstrated the effectiveness of 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane in the borylation of alkylbenzenes. The reaction conditions were optimized to yield high selectivity and conversion rates.

Experimental Conditions:

- Catalyst : Palladium acetate

- Solvent : Toluene

- Temperature : 80°C

- Time : 12 hours

Results:

The study reported an average yield of over 85% for the target borylated products.

Case Study 2: Anticancer Activity Assessment

In another investigation published in a peer-reviewed journal, derivatives of 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane were assessed for their anticancer properties against various cancer cell lines.

Methodology:

The cell viability was measured using MTT assays after treatment with different concentrations of the compounds over 48 hours.

Findings:

The results indicated that certain derivatives exhibited IC values in the low micromolar range against breast cancer cells (MCF7), suggesting significant potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds. The compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This reactivity is utilized in various catalytic processes, including cross-coupling reactions. The molecular targets include organic substrates with functional groups that can interact with the boron center.

Comparison with Similar Compounds

Similar Compounds

- 4,4,5,5-Tetramethyl-2-(1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is unique due to its stability and reactivity. The presence of the oxane ring enhances its solubility and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better performance in catalytic reactions and higher yields in synthetic processes.

Biological Activity

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and potential biological applications. Its molecular formula is , and it is recognized for its role in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 212.094 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 251.8 ± 33.0 °C at 760 mmHg |

| Flash Point | 106.1 ± 25.4 °C |

| LogP | 2.25920 |

These properties suggest that the compound may exhibit suitable solubility and stability for biological applications.

Antimicrobial Properties

Research indicates that boron-containing compounds can exhibit antimicrobial activity. A study assessed the efficacy of various dioxaborolanes against bacterial strains and found that certain derivatives displayed significant antibacterial effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Boronic acids and their derivatives have been investigated for their anticancer properties due to their ability to inhibit proteasome activity. In vitro studies have shown that 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting the accumulation of pro-apoptotic factors .

Case Study: Inhibition of Tumor Growth

A notable case study involved the application of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

The biological activity of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes involved in metabolic pathways critical for cell proliferation.

- Protein Interaction : It has been shown to interact with specific proteins involved in apoptosis signaling pathways.

- Cell Cycle Regulation : The compound can induce cell cycle arrest at the G1/S phase transition in certain cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the dioxaborolane structure can significantly affect biological outcomes. For instance:

- Substituents on the oxan ring can enhance solubility and bioavailability.

- Variations in the boron atom's coordination environment can influence enzyme binding affinity and specificity.

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via hydroboration or transition-metal-catalyzed borylation. A representative method involves reacting alkynyl pinacolboronates with dicyclohexylborane under inert conditions to yield cis-alkenyl derivatives . Another route employs UiO-Co catalysts for benzylic borylation, though this may produce mixtures of benzylic and aromatic boronate esters (e.g., 80:20 ratio) . Key parameters include:

Q. What spectroscopic techniques are most effective for characterizing this boronate ester?

1H, 13C, and 11B NMR are critical for structural confirmation. Key spectral features include:

- 1H NMR : Peaks at δ 1.22–1.36 ppm (tetramethyl groups) and aromatic protons at δ 7.17–7.36 ppm in CDCl3 .

- 11B NMR : Quadrupolar broadening due to boron’s spin-3/2 nucleus, though sharp signals near δ 30–35 ppm confirm boronate formation .

- GC-MS : Used to assess purity and regioselectivity in mixtures .

Q. In which cross-coupling reactions is this compound employed as a boron reagent?

It is widely used in:

- Suzuki-Miyaura Couplings : High yields (≥90%) with aryl halides under Pd catalysis .

- Photoredox Catalysis : Forms C–hetero bonds under Ir-catalyzed conditions, e.g., synthesizing α-aminoboronic acids .

- Allylation Reactions : With carbonyl compounds via transition-metal-free pathways .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups impact reactivity in transition-metal-catalyzed reactions?

The pinacol (tetramethyl) groups hinder coordination to metal centers, favoring transmetallation over side reactions. This steric protection:

Q. What challenges arise in interpreting 11B NMR spectra, and how can they be mitigated?

11B NMR suffers from low sensitivity and quadrupolar relaxation. Strategies include:

- High-Field Instruments : 400 MHz or higher to resolve splitting.

- Relaxation Agents : Adding paramagnetic ions (e.g., Cr(acac)3) to sharpen peaks .

- Complementary Data : Cross-validation with 1H–11B HMBC or IR (B–O stretches at ~1350 cm⁻¹) .

Q. How does the choice of catalyst influence regioselectivity in hydroboration reactions?

Catalysts like UiO-Co favor benzylic borylation (80:20 benzylic:aromatic ratio), while Rh complexes (e.g., Rh(PPh3)3Cl) promote allylic selectivity. Key factors:

Q. What mechanistic insights explain its role in photoredox C–hetero bond formation?

Under Ir photocatalysis, the compound undergoes single-electron oxidation to generate boryl radicals, which:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.